5-Benzyl-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one
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Overview
Description
5-Benzyl-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly as kinase inhibitors.
Mechanism of Action
Target of Action
The primary target of 5-Benzyl-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, specifically the transition from the G1 phase to the S phase .
Mode of Action
This compound interacts with CDK2 by inhibiting its activity . The inhibition of CDK2 prevents the phosphorylation of key components necessary for cell proliferation . This results in the arrest of the cell cycle, thereby inhibiting the growth of cancer cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . By preventing the phosphorylation of key components, the transition from the G1 phase to the S phase of the cell cycle is halted . This leads to the arrest of the cell cycle and the inhibition of cell proliferation .
Pharmacokinetics
These properties help predict the structure requirement for the observed antitumor activity .
Result of Action
The result of the action of this compound is significant inhibition of the growth of cancer cells . It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . The compound also induces apoptosis within HCT cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the synthesis and testing of such compounds are usually conducted under controlled laboratory conditions to minimize the impact of environmental variables .
Biochemical Analysis
Biochemical Properties
5-Benzyl-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one has been identified as a potential inhibitor of cyclin-dependent kinase 2 (CDK2), a protein kinase that plays a crucial role in cell cycle regulation . The compound’s interaction with CDK2 can significantly inhibit the growth of various cancer cell lines .
Cellular Effects
The compound exhibits cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116, with IC50 values in the nanomolar range . It has been observed to cause significant alterations in cell cycle progression and induce apoptosis within HCT cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with the active site of CDK2 . The compound fits well into the CDK2 active site, forming essential hydrogen bonds with Leu83 . This interaction results in the inhibition of CDK2, thereby exerting its anticancer effects.
Temporal Effects in Laboratory Settings
While specific temporal effects of this compound have not been reported, compounds of the pyrazolo[3,4-d]pyrimidine class generally exhibit stable and long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The dosage effects of this compound in animal models have not been explicitly reported in the literature. Similar compounds have shown varying effects at different dosages, including threshold effects and potential toxicity at high doses .
Metabolic Pathways
As a potential CDK2 inhibitor, it may interact with enzymes and cofactors involved in cell cycle regulation .
Transport and Distribution
Given its potential role as a kinase inhibitor, it may be distributed to areas of the cell where kinases are active .
Subcellular Localization
The subcellular localization of this compound is not explicitly known. As a kinase inhibitor, it is likely to be found in the cytoplasm where it can interact with its target proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-chlorobenzaldehyde with benzylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under basic conditions to yield the pyrazolo[3,4-d]pyrimidine core.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of alternative solvents, catalysts, and reaction conditions to enhance the efficiency of each step. Additionally, continuous flow chemistry techniques may be employed to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to modify the pyrazolo[3,4-d]pyrimidine core.
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents at various positions on the molecule
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated solvents, bases like sodium hydroxide or potassium carbonate, and nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[3,4-d]pyrimidines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its ability to inhibit specific enzymes and proteins.
Medicine: Explored as a potential therapeutic agent for the treatment of cancer and other diseases due to its kinase inhibitory activity.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A closely related compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with potential therapeutic applications.
Thioglycoside derivatives: Compounds that share the pyrazolo[3,4-d]pyrimidine core but have different substituents
Uniqueness
5-Benzyl-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct biological properties. Its ability to selectively inhibit certain kinases makes it a valuable compound for targeted cancer therapy .
Properties
IUPAC Name |
5-benzyl-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O/c19-14-7-4-8-15(9-14)23-17-16(10-21-23)18(24)22(12-20-17)11-13-5-2-1-3-6-13/h1-10,12H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRIDTSVKCVVKGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.